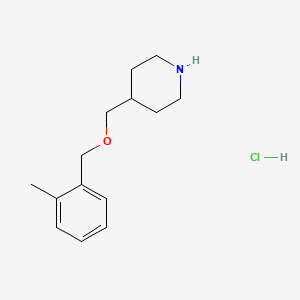
1-(4-ブロモ-1H-ピラゾール-1-イル)メチル-5-プロピル-1,2,4-オキサジアゾール
概要
説明
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the bromo substituent on the pyrazole ring and the propyl group on the oxadiazole ring contributes to its unique chemical properties and reactivity.
科学的研究の応用
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The unique electronic properties of the compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
生化学分析
Biochemical Properties
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, it interacts with proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and modulating cellular redox states . The nature of these interactions is primarily through binding to the active sites of enzymes and altering their catalytic activities.
Cellular Effects
The effects of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . It modulates gene expression by affecting transcription factors and signaling molecules, leading to changes in the expression of genes related to antioxidant defenses and inflammatory responses. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine . This inhibition affects neurotransmission and can result in various physiological effects. Additionally, the compound interacts with transcription factors, modulating their activity and leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular redox states and gene expression profiles . These effects are consistent with its role in modulating oxidative stress responses and enzyme activities.
Dosage Effects in Animal Models
The effects of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects by enhancing antioxidant defenses and reducing inflammation . At higher doses, it can lead to toxic effects, including oxidative damage and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism . It interacts with enzymes such as superoxide dismutase and catalase, influencing their activities and thereby modulating the levels of ROS . Additionally, the compound affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Transport and Distribution
Within cells and tissues, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various biomolecules .
Subcellular Localization
The subcellular localization of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in oxidative stress responses and energy metabolism . Its localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a suitable 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as an amidoxime, with a carboxylic acid derivative under dehydrating conditions.
Coupling of the pyrazole and oxadiazole rings: This step involves the reaction of the bromo-substituted pyrazole with a suitable nucleophile to introduce the oxadiazole moiety.
Industrial Production Methods
Industrial production of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its electronic properties and reactivity.
Cycloaddition reactions: The oxadiazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent, such as dimethylformamide or acetonitrile.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
作用機序
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole: Similar structure but with a chloro substituent instead of bromo.
3-[(4-methyl-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole: Similar structure but with a methyl substituent instead of bromo.
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole: Similar structure but with a nitro substituent instead of bromo.
Uniqueness
The presence of the bromo substituent on the pyrazole ring in 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals.
特性
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-2-3-9-12-8(13-15-9)6-14-5-7(10)4-11-14/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWDZUNSKFQJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)










![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)

